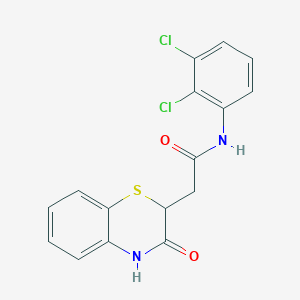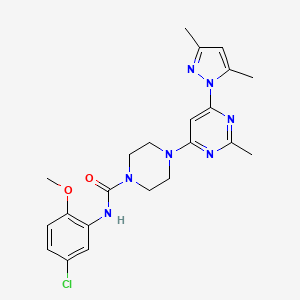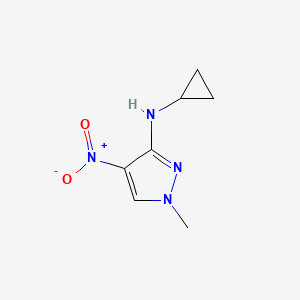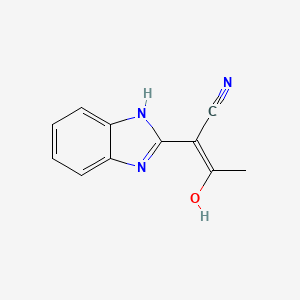![molecular formula C22H18N6O2S3 B2885346 N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-13-5](/img/structure/B2885346.png)
N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N6O2S3 and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Thiazole derivatives, including compounds structurally related to N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, have been synthesized and evaluated for their potential as anticancer agents. For example, a study on 5-methyl-4-phenyl thiazole derivatives explored their anticancer activity, highlighting compounds that exhibited selective cytotoxicity against human lung adenocarcinoma cells with promising IC50 values, indicating their potential for further development as cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another study synthesized benzothiazole derivatives bearing different heterocyclic rings, evaluating their antitumor activity against various human tumor cell lines, where some compounds showed considerable anticancer activity, demonstrating the potential of thiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Applications
Research into thiazole derivatives has also included the exploration of their antimicrobial properties. One study synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and tested them for antimicrobial activity against various bacteria and fungi. The compounds exhibited potent antibacterial and antifungal activities, suggesting their potential use in addressing microbial infections (Baviskar, Khadabadi, & Deore, 2013). Another study focused on the synthesis and evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial activities, presenting compounds with promising antibacterial efficacy against specific bacterial strains, further reinforcing the antimicrobial potential of thiazole compounds (Lu, Zhou, Wang, & Jin, 2020).
Optoelectronic Properties
Thiazole-based compounds have been investigated for their optoelectronic properties as well. Research into thiazole-containing monomers aimed at developing conducting polymers has shown that such compounds possess interesting optical and electronic characteristics, making them suitable for applications in optoelectronic devices. This includes studies on their optical band gaps and switching times, indicating the versatility of thiazole derivatives in material science (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
The primary target of SMR000095553, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a bacterium responsible for a wide range of infections.
Mode of Action
The SMR peptide interacts with DnaK, inhibiting its function . This interaction disrupts the ability of Staphylococcus aureus to form biofilms . The inhibitory effect of the SMR peptide on biofilm formation is dose-dependent, with significant inhibition observed at concentrations of 18 µM, 36 µM, and 72 µM .
Biochemical Pathways
By targeting DnaK, the SMR peptide affects the biochemical pathways involved in biofilm formation . Biofilms contribute to antibiotic tolerance and resistance, making them a significant factor in the severity and treatment of Staphylococcus aureus infections .
Result of Action
The action of the SMR peptide results in a reduction in the viability of Staphylococcus aureus biofilms . This could potentially improve the susceptibility of the bacteria to antimicrobial agents .
Action Environment
The efficacy and stability of the SMR peptide, as well as its interaction with environmental factors, are areas that require further investigation. Understanding these aspects will be critical to the future development of the SMR peptide as a therapeutic agent .
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S3/c1-14-12-31-20(23-14)24-19(29)13-32-21-26-25-18(28(21)15-7-3-2-4-8-15)11-27-16-9-5-6-10-17(16)33-22(27)30/h2-10,12H,11,13H2,1H3,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXSZJDIOJJFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)
![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)


![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)
![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)

![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)



![N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885284.png)